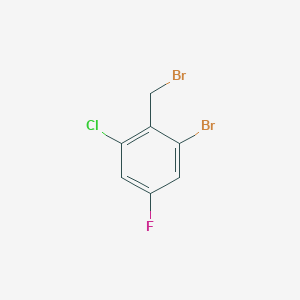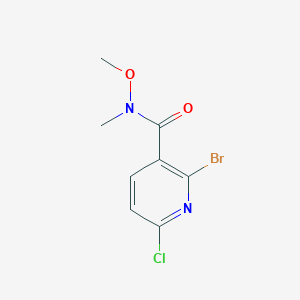
2-Bromo-6-chloro-N-methoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-N-methoxy-N-methylnicotinamide is an organic compound with the molecular formula C8H8BrClN2O2 It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the pyridine ring, along with methoxy and methyl groups attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-N-methoxy-N-methylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the following steps:
Bromination: Nicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the pyridine ring.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Methoxylation and Methylation: The resulting compound is then reacted with methanol and methyl iodide in the presence of a base, such as sodium hydride, to introduce the methoxy and methyl groups on the amide nitrogen.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to yield the corresponding amine.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Coupling: Palladium acetate, triphenylphosphine, and boronic acids in toluene.
Major Products:
Substitution: Methoxy and methyl derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-chloro-N-methoxy-N-methylnicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-N-methoxy-N-methylnicotinamide involves its interaction with molecular targets, such as NAD-dependent enzymes. The compound can inhibit or modulate the activity of these enzymes by binding to their active sites, thereby affecting various biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-chloro-N,N-dimethylnicotinamide
- 2-Chloro-N-methoxy-N-methylnicotinamide
- 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Comparison:
- 2-Bromo-6-chloro-N-methoxy-N-methylnicotinamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity.
- 2-Bromo-6-chloro-N,N-dimethylnicotinamide lacks the methoxy group, which affects its solubility and reactivity.
- 2-Chloro-N-methoxy-N-methylnicotinamide lacks the bromine atom, resulting in different electronic properties and reactivity.
- 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide has a similar structure but differs in the position of substituents, affecting its overall chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8BrClN2O2 |
|---|---|
Poids moléculaire |
279.52 g/mol |
Nom IUPAC |
2-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(10)11-7(5)9/h3-4H,1-2H3 |
Clé InChI |
MOLRJKCCFLWDJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(N=C(C=C1)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


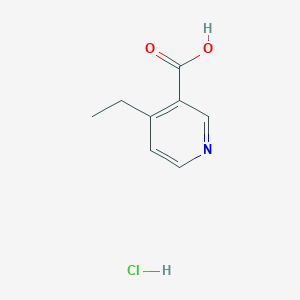
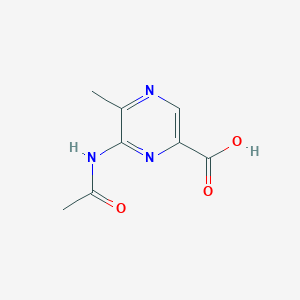
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
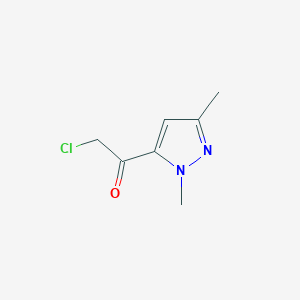

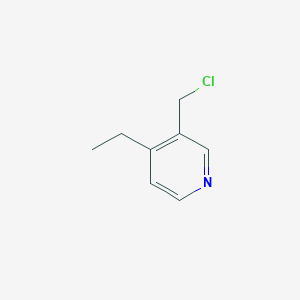
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
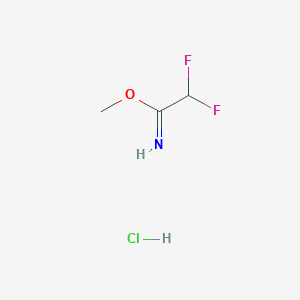
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)

![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
